Cas no 321685-78-3 (N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine)

N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a specialized oxazole derivative featuring a dimethylamine substituent at the 5-position and a 4-methylbenzenesulfonyl group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural framework, which combines sulfonyl and oxazole functionalities. The presence of electron-donating methyl groups enhances its stability and potential reactivity in selective transformations. Its well-defined molecular architecture makes it a valuable intermediate for developing biologically active molecules or functional materials. The compound is typically characterized by high purity and consistent performance in synthetic applications.
N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine structure
321685-78-3 structure
Product Name:N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
CAS No:321685-78-3
MF:C19H20N2O3S
MW:356.438703536987
CID:6296461
PubChem ID:1381275
Update Time:2025-06-13

N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
    • IFLab1_000497
    • HMS2996L12
    • CHEMBL1336222
    • N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine
    • MLS001123650
    • SMR000658649
    • SR-01000416620
    • Oprea1_145505
    • AKOS002700397
    • IDI1_008716
    • SR-01000416620-1
    • HMS1413G13
    • N,N-dimethyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
    • F0124-0126
    • 321685-78-3
    • Inchi: 1S/C19H20N2O3S/c1-13-5-9-15(10-6-13)17-20-18(19(24-17)21(3)4)25(22,23)16-11-7-14(2)8-12-16/h5-12H,1-4H3
    • InChI Key: GURGIAHFVKHWTL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1=C(N(C)C)OC(C2C=CC(C)=CC=2)=N1)(=O)=O

Computed Properties

  • Exact Mass: 356.11946368g/mol
  • Monoisotopic Mass: 356.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 71.8Ų

N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine Pricemore >>

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Additional information on N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Professional Introduction to N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS No. 321685-78-3)

N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine, a compound with the CAS number 321685-78-3, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular framework, featuring a 1,3-oxazol core adorned with N,N-dimethylation and substituted aromatic sulfonyl groups, positions it as a promising candidate for further exploration in drug discovery and development.

The structural motif of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is particularly noteworthy for its ability to interact with biological targets in diverse ways. The presence of the 1,3-oxazol ring system provides a stable scaffold that can be modulated to enhance binding affinity and selectivity. Additionally, the introduction of electron-withdrawing sulfonyl groups at the 4-position of the benzene ring introduces polarity and potential hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The 1,3-oxazol scaffold has emerged as a versatile platform due to its prevalence in bioactive molecules and its ability to modulate various biological pathways. Studies have demonstrated that oxazole derivatives can exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound in question, N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine, builds upon these findings by incorporating additional functional groups that may enhance its biological activity.

The synthesis of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The incorporation of the N,N-dimethylation at the 2-position of the oxazole ring is critical for achieving the desired electronic properties and steric hindrance. Furthermore, the introduction of the 4-methylbenzenesulfonyl group at the 4-position necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution protocols, have been employed to streamline the synthetic pathway and improve overall efficiency.

The pharmacological evaluation of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine has revealed intriguing properties that warrant further investigation. Preclinical studies have indicated that this compound exhibits moderate affinity for certain enzyme targets, suggesting potential therapeutic applications in areas such as pain management and neuroprotection. The sulfonyl group's ability to engage in hydrogen bonding interactions with biological molecules may contribute to enhanced binding affinity and prolonged residence time at target sites. Additionally, the presence of methyl groups at strategic positions within the molecule could influence metabolic stability and bioavailability.

The impact of substituents on the pharmacokinetic properties of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine has been extensively studied. Computational modeling techniques have been utilized to predict how different functional groups influence solubility, permeability, and metabolic clearance rates. These studies have highlighted the importance of balancing electronic effects with steric considerations to optimize drug-like properties. By leveraging insights from computational chemistry, researchers can design derivatives with improved pharmacokinetic profiles while maintaining or enhancing biological activity.

The potential applications of N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for exploring novel mechanisms of action in drug discovery. For instance, researchers are investigating its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. The compound's ability to serve as a building block for larger scaffolds opens up possibilities for designing next-generation therapeutics with enhanced efficacy and reduced side effects.

The development of new methodologies for studying heterocyclic compounds like N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-am ine is an ongoing effort in medicinal chemistry research. Advances in spectroscopic techniques and mass spectrometry have enabled more detailed characterization of these molecules at both molecular and cellular levels. These tools are essential for understanding how structural modifications influence biological activity and for identifying promising candidates for further preclinical development.

In conclusion, N,N-dimethyl-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3 ox azol -5 -amine (CAS No. 321685 -78 -3) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The compound's molecular framework, characterized by its 1 , 3 - ox az ol core adorned with N , N dimethylation and substituted aromatic sulfony l groups, positions it as a promising candidate for further exploration. As research continues, this compound is expected to contribute valuable insights into drug discovery and development efforts across multiple therapeutic areas.

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